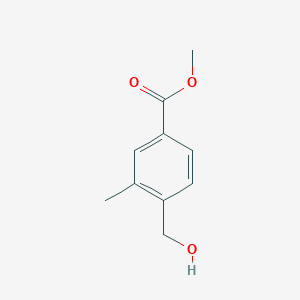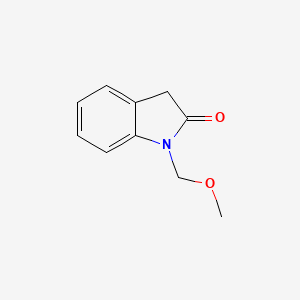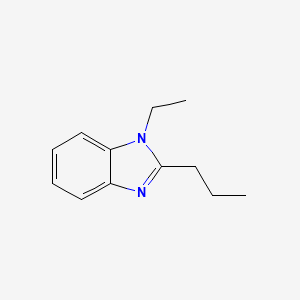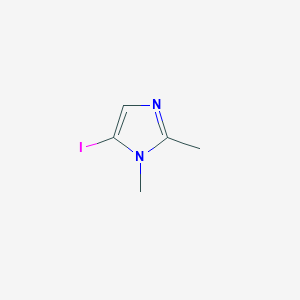![molecular formula C12H21BCl2N2O2 B3254598 {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride CAS No. 2411875-72-2](/img/structure/B3254598.png)
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride
説明
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride, also known as MPBA, is a boronic acid derivative that has been widely used in scientific research. MPBA is a white crystalline powder that is soluble in water and has a molecular weight of 292.18 g/mol. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in many areas of research.
科学的研究の応用
Boronic Acid Compounds in Drug Design and Discovery
Boronic acids, including derivatives such as "{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride", have been increasingly recognized for their potential in drug design and discovery. Their unique ability to form reversible covalent bonds with substrates containing diols, such as sugars, enables them to act as inhibitors or modulators of biological processes. This characteristic is particularly valuable in the development of therapeutic agents targeting diseases with aberrant glycosylation patterns or enzyme activities.
For instance, boronic acid compounds have been explored for their therapeutic potential in cancer treatment, where they can interfere with the cellular processes of tumor cells. They have been incorporated into the structures of proteasome inhibitors, demonstrating significant efficacy in cancer therapy, including treatments for multiple myeloma and mantle cell lymphoma. The FDA's approval of several boronic acid-based drugs highlights their importance and therapeutic potential (Plescia & Moitessier, 2020).
Boronic Acids in Sensing Applications
Beyond their therapeutic applications, boronic acids are utilized in the development of chemical sensors due to their ability to bind to diols and other functional groups. Sensors based on boronic acid derivatives can detect various biological and chemical substances, ranging from glucose to specific ions and molecules. These sensors are crucial for medical diagnostics, environmental monitoring, and food safety, offering a versatile platform for rapid and selective detection of targets (Bian et al., 2019).
Role in Antifungal and Antimicrobial Research
Research has also highlighted the antifungal and antimicrobial activities of boronic acid compounds. Their mode of action includes inhibiting essential enzymes in microbial pathogens or disrupting critical cellular processes. This antimicrobial property is particularly important in addressing drug-resistant strains of bacteria and fungi, offering a potential pathway for developing new antimicrobial agents with unique mechanisms of action (Arvanitis, Rook, & Macreadie, 2020).
作用機序
Target of Action
Compounds with similar structures have been known to target specific proteins or enzymes .
Mode of Action
It’s known that such compounds typically interact with their targets through binding at active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce specific cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, it’s recommended to store this compound in an inert atmosphere at room temperature for optimal stability .
特性
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5,16-17H,6-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBYOVDQSKVRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




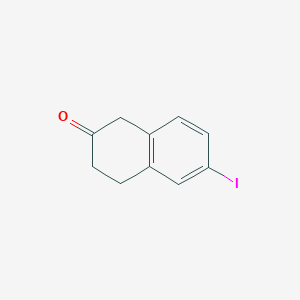
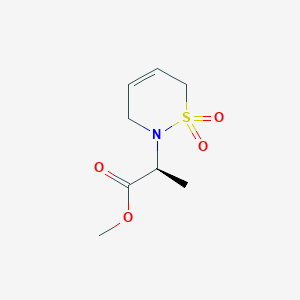
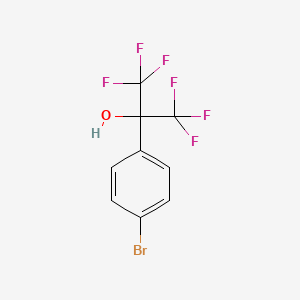
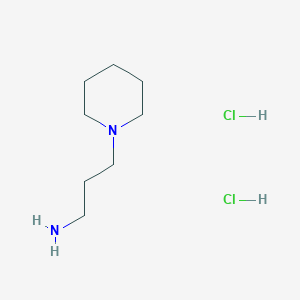
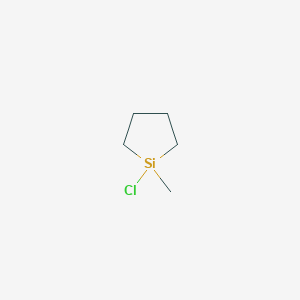
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B3254566.png)
